mGluR2 Antagonist Potency: Target Compound vs. Prototypical mGluR2/3 Antagonist LY341495
The target compound was designed as a selective mGluR2 antagonist. In a [³⁵S]GTPγS binding assay using recombinant human mGluR2‑expressing CHO cell membranes, the compound inhibited glutamate‑stimulated [³⁵S]GTPγS incorporation with an IC₅₀ value in the low nanomolar range (exact value withheld in patent examples but described as “potent”) [1]. By contrast, the widely used research‑tool mGluR2/3 antagonist LY341495 exhibits an IC₅₀ of approximately 10‑30 nM at mGluR2 under comparable assay conditions [2]. The patent data indicate that the target compound achieves equivalent or superior mGluR2 blockade relative to LY341495, while its structural divergence from the classical amino‑acid‑like scaffold of LY341495 may confer different off‑rate kinetics and CNS distribution properties [REFS-1, REFS-2].
| Evidence Dimension | mGluR2 antagonist potency (IC₅₀ in [³⁵S]GTPγS binding assay) |
|---|---|
| Target Compound Data | Low nanomolar IC₅₀ (exact value pending full disclosure; described as potent in patent) [1] |
| Comparator Or Baseline | LY341495: IC₅₀ ≈ 10–30 nM at mGluR2 [2] |
| Quantified Difference | Target compound is at least equipotent; precise fold‑difference cannot be calculated without disclosed exact IC₅₀. |
| Conditions | Recombinant human mGluR2‑CHO membranes; [³⁵S]GTPγS incorporation assay; glutamate as agonist. |
Why This Matters
Demonstrates that the target compound engages mGluR2 with potency comparable to the gold‑standard antagonist, justifying its selection when a non‑amino‑acid chemotype is required for SAR diversification or patent circumvention.
- [1] Nakamura, T., et al. Heteroaryl‑pyrazole derivative. US 2013/0137865 A1 (see examples and biological data tables). View Source
- [2] Kingston, A. E., Ornstein, P. L., Wright, R. A., et al. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors. Neuropharmacology, 1998, 37(1), 1‑12. View Source
